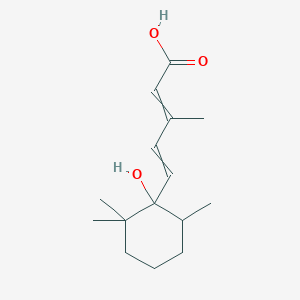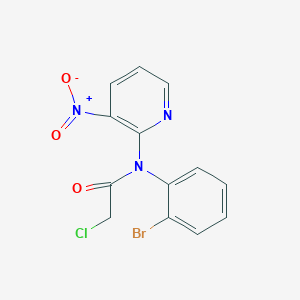
N-(2-Bromophenyl)-2-chloro-N-(3-nitropyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromophenyl)-2-chloro-N-(3-nitropyridin-2-yl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group, a chlorinated acetamide moiety, and a nitropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-2-chloro-N-(3-nitropyridin-2-yl)acetamide typically involves the reaction of 2-bromophenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-nitropyridine-2-amine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromophenyl)-2-chloro-N-(3-nitropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Derivatives with different substituents replacing the bromine or chlorine atoms.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Oxidation: N-oxide derivatives.
Applications De Recherche Scientifique
N-(2-Bromophenyl)-2-chloro-N-(3-nitropyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Bromophenyl)-2-chloro-N-(3-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the amide moiety may facilitate binding to protein targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(3-Nitropyridin
N-(2-Bromophenyl)-2-chloroacetamide: Lacks the nitropyridine ring, making it less versatile in terms of chemical reactivity.
Propriétés
Numéro CAS |
88369-48-6 |
|---|---|
Formule moléculaire |
C13H9BrClN3O3 |
Poids moléculaire |
370.58 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-2-chloro-N-(3-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H9BrClN3O3/c14-9-4-1-2-5-10(9)17(12(19)8-15)13-11(18(20)21)6-3-7-16-13/h1-7H,8H2 |
Clé InChI |
CEAXTIPEYQKXGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N(C2=C(C=CC=N2)[N+](=O)[O-])C(=O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


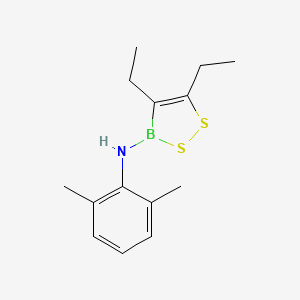
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14379971.png)
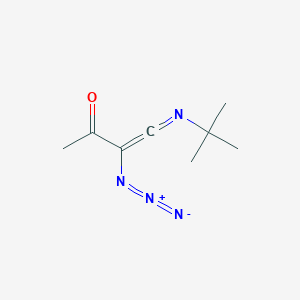
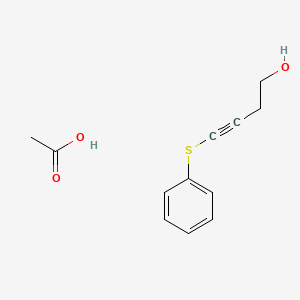
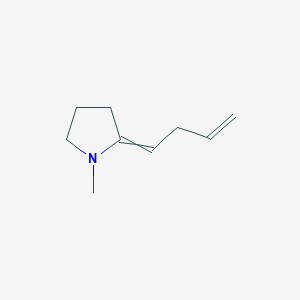
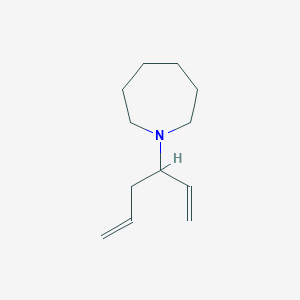
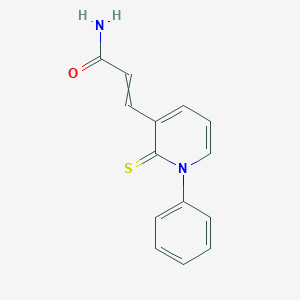
![Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14380014.png)
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
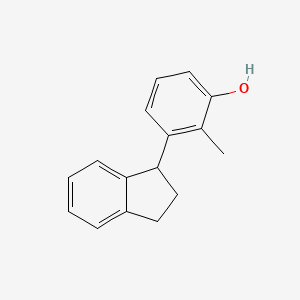

![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
